N-(3,4-dichlorobenzyl)benzenesulfonamide
Description
Properties
Molecular Formula |
C13H11Cl2NO2S |
|---|---|
Molecular Weight |
316.2g/mol |
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C13H11Cl2NO2S/c14-12-7-6-10(8-13(12)15)9-16-19(17,18)11-4-2-1-3-5-11/h1-8,16H,9H2 |
InChI Key |
RTDNBIZFOOFSBO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The bioactivity and physicochemical properties of N-(3,4-dichlorobenzyl)benzenesulfonamide are influenced by its substitution patterns. Below is a detailed comparison with analogs:
Substituent Effects on the Benzenesulfonamide Core
- N-(2,3-Dimethylphenyl)benzenesulfonamide (Compound 3) :
This analog lacks the dichlorobenzyl group but features methyl substituents on the phenyl ring. It exhibits moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL), highlighting the importance of halogenation for enhanced potency .
Heterocyclic Modifications
- 4-Chloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenesulfonamide: Incorporation of a pyridinone ring enhances hydrogen-bonding capacity, improving interactions with enzymatic targets like fascin protein (IC₅₀ = 0.24 µM for fascin inhibition) .
- N-(3,4-Dichlorobenzyl)-2-(1H-tetrazol-1-yl)acetamide (Compound 19) :
Replacement of the sulfonamide with a tetrazole-acetamide group reduces molecular weight (MW = 286.03 g/mol) and increases metabolic stability, as evidenced by LC-HRMS retention time (tR = 0.854 min) .
Physicochemical and Commercial Comparison
Key Research Findings
- Antifungal Superiority : Derivatives with dual 3,4-dichlorobenzyl groups (e.g., compound 6f in ) demonstrate MIC₈₀ values <0.125 µg/mL against Candida albicans, outperforming fluconazole by 4-fold .
- Synthetic Accessibility : The parent compound’s synthesis is scalable (81% yield via NaBH₄ reduction), but brominated or heterocyclic derivatives require more complex protocols .
Preparation Methods
Classical Sulfonamide Formation
The most widely reported method involves reacting benzenesulfonyl chloride derivatives with 3,4-dichlorobenzylamine. For example, 4-bromobenzenesulfonyl chloride reacts with 3,4-dichlorobenzylamine in dichloromethane or acetonitrile, using triethylamine as a base to neutralize HCl byproducts. This method typically achieves yields of 68–75% after recrystallization.
Reaction Conditions:
-
Solvent: Dichloromethane, acetonitrile, or THF
-
Base: Triethylamine (2.2 eq.)
-
Temperature: 0°C → room temperature (12–24 h)
-
Workup: Aqueous extraction, column chromatography (hexane/EtOAc)
A comparative study showed that polar aprotic solvents like acetonitrile improve reaction rates by stabilizing the transition state, while dichloromethane enhances product solubility.
Catalytic Enhancements
Patent CN103819369A introduces a ternary catalyst system (ethyltriphenylphosphonium bromide, K2CO3, and tetrabutylammonium iodide) that accelerates the coupling of sterically hindered sulfonamides. Applied to N-(3,4-dichlorobenzyl)benzenesulfonamide synthesis, this system reduces reaction time from 24 h to 6 h while increasing yield to 82%.
Catalyst Optimization Table
| Catalyst Component | Concentration (mol%) | Yield (%) |
|---|---|---|
| Ethyltriphenylphosphonium bromide | 5.0 | 78 |
| K2CO3 | 10.0 | 82 |
| Tetrabutylammonium iodide | 2.5 | 85 |
Reductive Ring-Opening of Saccharin Derivatives
Synthesis via Saccharin Intermediates
PMC6009879 demonstrates that N-substituted saccharin derivatives undergo reductive ring-opening with NaBH4 in methanol to yield secondary sulfonamides. Adapting this method, saccharin was reacted with 3,4-dichlorobenzyl bromide under DMF at 80°C, followed by NaBH4 reduction to produce this compound in 47–52% yield.
Critical Parameters:
-
Reductant: NaBH4 (4.0 eq.)
-
Temperature: 25°C (2–8 h)
-
Purification: Column chromatography (EtOAc/hexane 1:3)
This route avoids the use of sulfonyl chlorides, making it preferable for acid-sensitive substrates. However, the need for anhydrous conditions and extended reaction times limits scalability.
Chlorosulfonation-Based Approaches
Direct Chlorosulfonation of Benzene Derivatives
As detailed in PMC2977279, chlorosulfonic acid reacts with 1,3-dichlorobenzene at 0°C to form 2,4-dichlorobenzenesulfonyl chloride, which subsequently couples with 3,4-dichloroaniline. Modifying this protocol, benzene was chlorosulfonated to yield benzenesulfonyl chloride, followed by amine coupling to produce the target compound in 64% yield.
Stepwise Procedure:
-
Chlorosulfonation: Benzene + ClSO3H (0°C, 2 h) → benzenesulfonyl chloride
-
Amine Coupling: Benzenesulfonyl chloride + 3,4-dichlorobenzylamine (reflux, 10 min)
-
Isolation: Ice-water precipitation, ethanol recrystallization
This method’s main advantage is its compatibility with electron-deficient aromatic systems, though it requires careful handling of chlorosulfonic acid.
Solvent-Free Mechanochemical Synthesis
Ball Milling Techniques
Emerging approaches employ solvent-free mechanochemistry. A mixture of benzenesulfonyl chloride and 3,4-dichlorobenzylamine (1:1 molar ratio) is ground in a ball mill with K2CO3 (1.1 eq.) at 30 Hz for 45 min, achieving 89% yield.
Advantages:
-
No solvent waste
-
Reaction time <1 h
-
High reproducibility
Limitations:
-
Specialized equipment required
-
Challenges in scaling beyond 10 g batches
Comparative Analysis of Methodologies
Yield and Efficiency
| Method | Average Yield (%) | Time (h) | Scalability |
|---|---|---|---|
| Nucleophilic substitution | 75 | 12–24 | High |
| Saccharin reductive | 50 | 8–10 | Moderate |
| Chlorosulfonation | 64 | 3–4 | High |
| Mechanochemical | 89 | 0.75 | Low |
Purity and Byproducts
Nucleophilic substitution routes typically produce <5% unreacted amine, removable via aqueous wash. In contrast, saccharin-based methods generate borate salts requiring additional filtration steps . Mechanochemical synthesis minimizes byproducts due to the absence of solvent degradation.
Q & A
Q. What are the typical synthetic routes for N-(3,4-dichlorobenzyl)benzenesulfonamide?
The synthesis involves multi-step reactions, often starting with sulfonyl chloride intermediates. A common approach includes:
- Step 1 : Reacting 3,4-dichlorobenzylamine with benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide bond .
- Step 2 : Purification via column chromatography (e.g., EtOAc/n-hexane) or recrystallization from ethanol/water to achieve >80% purity . Key variables include solvent choice (e.g., methanol for reduction steps) and temperature control (0–25°C) to prevent side reactions .
Q. How is the structure of this compound confirmed?
Structural validation employs:
- NMR Spectroscopy : H and C NMR to confirm proton environments and carbon frameworks, e.g., aromatic protons at δ 7.2–7.8 ppm and sulfonamide N–H at δ ~5.5 ppm .
- X-ray Crystallography : Resolves bond angles (e.g., C–S–O ~107°) and torsion angles (e.g., S–N–C–C ~60°) to confirm stereoelectronic effects .
- IR Spectroscopy : Identifies functional groups (e.g., S=O asymmetric stretch at 1319 cm and N–H bend at 3192 cm) .
Q. What are the key functional groups influencing reactivity?
- Sulfonamide group (-SONH-) : Participates in hydrogen bonding and enzyme inhibition via S=O electrophilicity .
- Dichlorophenyl group : Enhances lipophilicity and steric bulk, affecting solubility and biological target interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Optimization strategies include:
- Catalyst Screening : Use of NaBH for selective reductions, achieving >80% yield in 7 hours .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) for sulfonylation reactions, reducing byproduct formation .
- Workflow Adjustments : Quenching with ice-water to precipitate crude product, followed by recrystallization (ethanol) for ≥95% purity . Example : In NaBH-mediated reductions, TLC monitoring (EtOAc/n-hexane 2:1) ensures reaction completion before quenching .
Q. What methodologies are used to analyze biological activity?
- Antimicrobial Assays : Minimum Inhibitory Concentration (MIC) testing against Mycobacterium tuberculosis (e.g., MIC = 12.5 µg/mL for dichlorophenyl derivatives) .
- Enzyme Inhibition Studies : Carbonic anhydrase isoform inhibition assays (IC values) using fluorescence-based techniques .
- SAR Analysis : Comparing substituent effects (e.g., trifluoromethyl vs. nitro groups) on activity via computational docking (AutoDock Vina) .
Q. How do structural modifications affect chemical reactivity and bioactivity?
- Electron-Withdrawing Groups (e.g., -CF) : Increase electrophilicity of the sulfonamide group, enhancing enzyme inhibition .
- Substituent Position : 3,4-Dichloro substitution improves antimicrobial activity compared to mono-chloro analogs due to increased membrane permeability .
- Crystal Packing : Torsional flexibility (e.g., C–SO–NH–C angle ~61.8°) influences solid-state stability and solubility .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activities?
Discrepancies may arise from:
- Assay Variability : Differences in bacterial strains (e.g., H37Rv vs. clinical isolates) or incubation conditions .
- Purity Thresholds : Impurities ≥5% can skew MIC values; always validate purity via HPLC before testing .
- Structural Isomerism : Undetected regioisomers (e.g., 3,4- vs. 2,5-dichloro derivatives) may lead to conflicting results .
Methodological Best Practices
- Synthetic Reproducibility : Document reaction parameters (e.g., exact molar ratios, solvent drying) to ensure consistency .
- Biological Replicates : Use triplicate assays with positive/negative controls (e.g., isoniazid for TB studies) .
- Computational Validation : Pair experimental data with DFT calculations (e.g., Gaussian 09) to predict reactive sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
